6-Acetamidocoumarin

Description

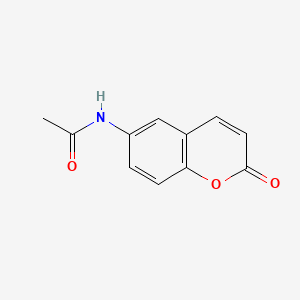

Structure

3D Structure

Properties

IUPAC Name |

N-(2-oxochromen-6-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-7(13)12-9-3-4-10-8(6-9)2-5-11(14)15-10/h2-6H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCNNBCBFCASUHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)OC(=O)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30232256 | |

| Record name | 6-Acetamidocoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30232256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

833-68-1 | |

| Record name | N-(2-Oxo-2H-1-benzopyran-6-yl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=833-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Acetamidocoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000833681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Acetamidocoumarin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73720 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Acetamidocoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30232256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Acetamidocoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-ACETAMIDOCOUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8WJ94V3KH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is indispensable for determining the precise arrangement of atoms within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their relative abundance, and their neighboring protons. For coumarin (B35378) derivatives, ¹H NMR spectra typically show signals in the aromatic region (6-8.5 ppm) corresponding to the protons on the coumarin ring system, as well as signals for any substituent protons. For example, in related coumarin derivatives, aromatic protons appear as complex multiplets or doublets, while specific substituent protons, such as those in an acetamide (B32628) group, would appear as distinct singlets or multiplets depending on their environment ceon.rssapub.orghmdb.caresearchgate.net. The presence of an acetamide group (-NHCOCH₃) would typically yield a characteristic signal for the methyl protons (CH₃) as a singlet around 2 ppm and a signal for the amide proton (NH) as a singlet, often in a higher field or broader due to hydrogen bonding ceon.rsresearchgate.netresearchgate.net.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon backbone of the molecule. It reveals the number of unique carbon environments and their chemical shifts, which are sensitive to the electronic environment. In coumarin derivatives, characteristic signals include those for the carbonyl carbon (C=O) of the lactone ring, typically found in the range of 160-170 ppm, and aromatic carbons, which appear in the range of 100-160 ppm. The carbon atoms within the acetamide group, such as the carbonyl carbon of the amide and the methyl carbon, would also exhibit distinct signals ceon.rssapub.orghmdb.cascirp.org. For instance, the carbonyl carbon of an acetamide group is usually observed around 170 ppm, and the methyl carbon around 20-25 ppm ceon.rssapub.orgresearchgate.netresearchgate.net.

Infrared (IR) Spectroscopy for Functional Group Analysis (FT-IR)

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of specific frequencies of infrared light, which correspond to the vibrational modes of chemical bonds. For 6-Acetamidocoumarin, key functional groups expected to show characteristic absorption bands include:

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule, typically involving π electrons in conjugated systems. Coumarin derivatives, with their extended π systems, exhibit characteristic absorption bands in the UV-Vis region. These absorptions are associated with π→π* and n→π* transitions shu.ac.ukazooptics.commsu.edutanta.edu.egscirp.org. The specific wavelengths of maximum absorption (λ_max) and their intensities (molar absorptivity, ε) provide information about the chromophores present and the extent of conjugation. The acetamide substituent can influence these electronic transitions, potentially causing shifts in the absorption maxima compared to unsubstituted coumarin.

Mass Spectrometry for Molecular Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M⁺) would correspond to its molecular weight. Fragmentation patterns can help confirm the presence of specific structural units, such as the loss of acetyl group (CH₃CO) or other characteristic fragments of the coumarin skeleton researchgate.netmsu.edubenthamopen.comlibretexts.org. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula by determining the precise mass of the molecular ion. For example, a molecular ion peak at m/z corresponding to the calculated mass of C₁₁H₉NO₃ (161.06 Da) would be expected.

Elemental Microanalysis (CHN)

Elemental microanalysis, particularly CHN analysis, is a fundamental quantitative technique used to determine the elemental composition of organic compounds. This method typically involves the combustion of a small sample of the material in an oxygen-rich atmosphere at high temperatures ucm.es. During combustion, carbon is converted to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). These gaseous products are then separated and quantified, allowing for the determination of the weight percentages of carbon, hydrogen, and nitrogen within the sample ucm.es. The results obtained from CHN analysis are crucial for confirming the empirical formula of a synthesized compound and assessing its purity, by comparing the experimentally determined percentages with the theoretically calculated values based on its molecular structure ucm.es.

Research Findings for this compound: Specific research findings detailing the elemental microanalysis (CHN) of this compound were not identified in the reviewed literature. While related coumarin derivatives have undergone such analyses to confirm their elemental composition, direct experimental data for this compound using this technique was not available.

Scanning Electron Microscopy (SEM) for Surface Morphology and Film Formation Studies

Scanning Electron Microscopy (SEM) is a powerful surface-sensitive imaging technique that utilizes a focused beam of high-energy electrons to scan the surface of a sample. Interactions between the electron beam and the sample generate various signals, primarily secondary electrons and backscattered electrons, which are then detected to create high-resolution images of the sample's surface topography and morphology carleton.eduuniversallab.org. SEM provides detailed information about the physical structure, texture, and surface features of materials, with resolutions typically down to the nanometer scale carleton.eduuniversallab.org. This technique is invaluable for observing surface characteristics, including the formation of films or coatings, and understanding how materials interact with their environment or form protective layers carleton.eduresearchgate.netresearchgate.net.

Research Findings for this compound: Specific research findings employing Scanning Electron Microscopy (SEM) to study the surface morphology or film formation of this compound were not identified in the reviewed literature. While SEM has been utilized to investigate the surface characteristics of related compounds, such as 3-acetamidocoumarin (B125707), in applications like corrosion inhibition where it helps elucidate the formation of protective films on metal surfaces researchgate.net, direct studies on this compound using this technique were not found.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition and chemical state of the topmost layers of a material, typically the outermost 5-10 nanometers wikipedia.orgeag.comcarleton.edu. The technique operates on the principle of the photoelectric effect, where a sample is irradiated with monochromatic X-rays, causing the emission of photoelectrons from the sample's atoms wikipedia.orgbnl.gov. By measuring the kinetic energy of these emitted electrons, XPS can identify the elements present on the surface and provide information about their chemical environment, such as oxidation states and bonding configurations wikipedia.orgeag.comcarleton.edu. This makes XPS a critical tool for understanding surface chemistry, chemical reactions occurring at surfaces, and the composition of thin films wikipedia.orgeag.comcarleton.edu.

Research Findings for this compound: Specific research findings involving X-ray Photoelectron Spectroscopy (XPS) analysis of this compound were not identified in the reviewed literature. While XPS is a standard technique for surface chemical analysis across various fields, direct experimental data or studies utilizing XPS to characterize the surface chemistry of this compound were not found.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are fundamental for determining the electronic structure and properties of molecules. These methods provide a theoretical framework to predict various molecular descriptors.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical frontier molecular orbitals that govern a molecule's chemical reactivity, electronic transitions, and charge transfer characteristics. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's stability and reactivity. A smaller gap generally implies higher reactivity and a greater propensity for electron transfer.

Studies on 3-acetamidocoumarin (B125707), a closely related derivative, have utilized DFT calculations with the P3LYP functional and the 6-311G basis set to determine parameters such as EHOMO, ELUMO, and the energy gap (ΔE) scribd.comresearchgate.net. These calculations also yield other important electronic descriptors like softness (S), hardness (η), dipole moment (μ), electronegativity (χ), and electrophilicity (ω), which are vital for understanding molecular interactions and chemical behavior scribd.comresearchgate.net. While specific numerical values for 6-Acetamidocoumarin were not detailed in the provided snippets, these parameters are routinely computed for coumarin (B35378) derivatives to assess their electronic properties and potential for chemical reactions or interactions dergipark.org.troatext.comchemmethod.comphyschemres.org.

Geometrical optimization is a core component of quantum chemical calculations, where the molecule's structure is systematically adjusted to find its lowest energy conformation. This process is essential for accurately calculating other molecular properties. DFT methods, such as B3LYP with basis sets like 6-311G(d,p), are commonly employed for optimizing the geometries of coumarin scaffolds and related compounds dergipark.org.trphyschemres.orgaps.org. The optimized geometry provides the foundation for analyzing the electronic structure, including electron density distribution and electrostatic potential maps, which reveal regions of positive and negative charge within the molecule dergipark.org.tryoutube.commdpi.com. Understanding the electronic structure helps predict how the molecule will interact with its environment.

Potential Energy Surface (PES) scans involve calculating the energy of a molecule as a function of one or more internal coordinates (e.g., bond lengths, dihedral angles). These scans are crucial for identifying stable conformations, transition states, and reaction pathways. DFT methods are frequently used in conjunction with PES scans to map out the energy landscape of molecules nih.govchemrxiv.orgumw.eduuci.edursc.org. For coumarin derivatives, such scans can reveal conformational flexibility and energy barriers associated with molecular transformations, providing insights into their stability and potential reaction mechanisms nih.gov.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations provide a dynamic view of molecules, simulating their movement and interactions over time. These techniques are invaluable for understanding how molecules behave in solution or within biological systems.

MD simulations track the trajectories of atoms and molecules based on classical mechanics and force fields, allowing researchers to study conformational changes, binding events, and the stability of molecular complexes nih.govmdpi.commdpi.com. Studies involving coumarin derivatives have employed MD simulations to investigate their interactions with biological targets or their behavior in various environments nih.govuinjkt.ac.id. For instance, MD simulations can reveal how a coumarin derivative might bind to a protein's active site, providing information about the stability and dynamics of the resulting complex nih.govmdpi.com.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) to another (receptor, typically a protein) when bound to each other. It is a cornerstone of structure-based drug design, aiming to identify molecules that can bind effectively to specific biological targets.

For coumarin derivatives, molecular docking studies have been extensively used to predict their binding affinities and modes with various protein targets, including those involved in diseases like Alzheimer's and COVID-19 mdpi.commdpi.comnih.govnih.gov. These studies involve preparing both the ligand (e.g., this compound or related structures) and the protein target, followed by a docking algorithm that samples potential binding poses and scores them based on predicted binding energy mdpi.comresearchgate.net. The output typically includes the binding pose, binding energy (e.g., kcal/mol), and specific amino acid residues involved in interactions like hydrogen bonding or hydrophobic contacts mdpi.commdpi.comdiva-portal.orgplos.orgnih.gov. Such analyses help in identifying promising lead compounds for further investigation.

Structure-Activity Relationship (SAR) Modeling via Computational Approaches

Structure-Activity Relationship (SAR) studies, often enhanced by quantitative SAR (QSAR) modeling, aim to correlate a molecule's chemical structure with its biological activity or other properties. Computational approaches are vital for generating the descriptors needed for these models.

For coumarin compounds, SAR analyses have been conducted to understand how structural modifications influence their biological effects, such as antifungal activity or inhibition of specific enzymes nih.govmdpi.com. QSAR models can be built using various molecular descriptors (e.g., electronic properties, topological indices, physicochemical parameters) derived from computational calculations nih.govuni-bonn.deneovarsity.org. For 3-acetamidocoumarin, QSAR modeling has been mentioned in the context of predicting its properties, including environmental research and toxicity cmdm.twcapotchem.comresearchgate.net. These models can predict the activity of new, unsynthesized compounds, guiding the design of more potent and selective agents.

Data Tables

While specific numerical data for this compound from the provided snippets is limited, studies on 3-acetamidocoumarin have reported the calculation of various DFT parameters. The following table lists these parameters, which are indicative of the type of computational data generated for such compounds.

Table 1: Calculated DFT Parameters for 3-Acetamidocoumarin (Illustrative)

| Parameter | Method/Basis Set | Value (Illustrative) | Reference(s) |

| EHOMO (eV) | DFT/P3LYP/6-311G | Not specified | scribd.comresearchgate.net |

| ELUMO (eV) | DFT/P3LYP/6-311G | Not specified | scribd.comresearchgate.net |

| Energy Gap (ΔE) (eV) | DFT/P3LYP/6-311G | Not specified | scribd.comresearchgate.net |

| Softness (S) | DFT/P3LYP/6-311G | Not specified | scribd.comresearchgate.net |

| Hardness (η) | DFT/P3LYP/6-311G | Not specified | scribd.comresearchgate.net |

| Dipole Moment (μ) | DFT/P3LYP/6-311G | Not specified | scribd.comresearchgate.net |

| Electronegativity (χ) | DFT/P3LYP/6-311G | Not specified | scribd.comresearchgate.net |

| Electrophilicity (ω) | DFT/P3LYP/6-311G | Not specified | scribd.comresearchgate.net |

| Inhibitor-metal interaction (∆ ψ) | DFT/P3LYP/6-311G | Not specified | scribd.comresearchgate.net |

| Electrons transferred (Δ N) | DFT/P3LYP/6-311G | Not specified | scribd.comresearchgate.net |

Note: Specific numerical values for these parameters for this compound or 3-acetamidocoumarin were not explicitly provided in the analyzed search snippets.

Compound List

this compound

3-Acetamidocoumarin

Coumarin

Salicylaldehyde

Benzimidazole derivatives

2-Pyridinone derivatives

Iron(III) Porphyrin Complex

Porphyrazine

Tetrakis(1,2,5-thiadiazole)porphyrazine

N-Phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides

Sitagliptin

PHE (Phenprocoumon)

HYM (Hymecromone)

PSO (Psoralen)

Morpholinium Nitrate

Morpholinium Nitrite

HFCO

Uracil

N-methyl acetamide (B32628) (NMA)

NaCl

CH4

H3O+

SARS-CoV-2 proteins (RdRp, PLpro, Mpro, Spike protein, 3CL-Pro, Helicase, N, E, M protein)

Aβ peptide

AChE (Acetylcholinesterase)

DPP-IV (Dipeptidyl peptidase-IV)

hCA IX and XII (Human Carbonic Anhydrase IX and XII)

CYP2A6

Cytochrome P450

Cyclodextrins (CDs)

HP-β-CD (Hydroxypropyl-β-cyclodextrin)

Pteridine Reductase 1 (PTR1)

Metotrexate

Jatrorrhizine

Pyrimethamine

Hardwickiic acid

Columbamine

Fusidic acid

Bornyl acetate

Nagilactone F

8alpha-hydroxy-13-epi-pimar-16-en-6,18-olide

Pachycladin D

Preclinical Biological Activity Investigations in Vitro and in Vivo Models

Antineoplastic and Apoptosis-Inducing Activities in Cancer Cell Lines

The coumarin (B35378) scaffold is a common feature in many compounds investigated for their anticancer properties. Research on various coumarin derivatives has demonstrated their potential to inhibit the growth of cancer cells and induce programmed cell death, or apoptosis.

Studies on numerous coumarin analogs have shown their ability to halt the proliferation of cancer cells. This is often achieved by interfering with the cell cycle, the series of events that take place in a cell leading to its division and duplication. By arresting the cell cycle at specific phases, these compounds can prevent cancer cells from multiplying. However, specific data detailing the effect of 6-Acetamidocoumarin on cancer cell proliferation and cell cycle modulation are not available in the reviewed literature.

A key mechanism by which many anticancer agents work is by inducing apoptosis in malignant cells. Various coumarin derivatives have been reported to trigger this process through different cellular pathways. This often involves the activation of specific enzymes called caspases, which play a crucial role in the apoptotic cascade. At present, there is no specific information available from preclinical studies on the apoptosis-inducing capabilities of this compound.

The efficacy of novel compounds is typically tested against a panel of cancer cell lines to determine their spectrum of activity. While other coumarins have shown activity against cell lines from various cancers, including glioblastoma, melanoma, breast, lung, and colon cancer, specific data on the cytotoxic or antiproliferative effects of this compound against these or any other specific cancer cell lines could not be located in the available scientific literature.

Anti-Inflammatory Effects and Pathway Modulation

Inflammation is a critical process in the development and progression of many diseases, including cancer. Coumarin derivatives have been a focus of research for their anti-inflammatory properties.

The anti-inflammatory effects of compounds are often mediated through their interaction with key signaling pathways inside the cells. Pathways such as NF-κB, MAPKs, and PI3K/Akt are central regulators of the inflammatory response. While some coumarin derivatives have been shown to modulate these pathways, there is no available research that specifically investigates the effect of this compound on these or other inflammatory signaling cascades.

Antioxidant Activities and Oxidative Stress Modulation

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, is implicated in numerous pathological conditions. Many natural and synthetic compounds are explored for their antioxidant potential. Although the coumarin nucleus is present in many compounds with antioxidant activity, specific studies quantifying the antioxidant capacity of this compound or its ability to modulate oxidative stress in biological systems have not been identified.

Antimicrobial Efficacy

The antimicrobial potential of this compound has been evaluated in various studies. The following subsections outline its activity against specific bacteria, fungi, and viruses.

No specific preclinical data on the antibacterial activity of this compound against Escherichia coli, Staphylococcus epidermidis, Staphylococcus aureus, Streptococcus agalactiae, or Flavobacterium cloumnare were identified in the reviewed literature. While the broader class of coumarin derivatives has been investigated for antibacterial properties, specific minimum inhibitory concentration (MIC) or zone of inhibition data for this compound against these strains is not available.

The antifungal activity of this compound, also referred to as 6-O-Acetylcoumarin, has been evaluated against pathogenic fungi. A study assessing a panel of coumarin derivatives determined the Minimum Inhibitory Concentration (MIC) required to prevent visible fungal growth.

Against the yeast Candida albicans, this compound demonstrated an MIC value of 500 µg/mL. semanticscholar.org A similar level of activity was observed against the filamentous fungus Aspergillus fumigatus, with a corresponding MIC of 500 µg/mL. semanticscholar.org In the same study, its activity against Fusarium solani was lower, with a reported MIC of 1000 µg/mL. semanticscholar.org Compared to other tested coumarin derivatives, this compound showed low to moderate activity. semanticscholar.org

Table 1: Antifungal Activity of this compound

| Fungal Strain | Minimum Inhibitory Concentration (MIC) in µg/mL | Reference |

|---|---|---|

| Candida albicans | 500 | semanticscholar.org |

| Aspergillus fumigatus | 500 | semanticscholar.org |

| Fusarium solani | 1000 | semanticscholar.org |

No specific preclinical studies evaluating the antiviral properties of this compound were found in the available literature. Research has been conducted on structurally related compounds, such as 6-acetyl-coumarin derivatives, for anti-HIV activity, but specific data for the 6-acetamido-substituted compound is not available. researchgate.netnih.gov

Enzyme Inhibition Studies

The inhibitory effects of this compound on specific human enzymes are detailed below.

No specific preclinical data regarding the inhibitory activity of this compound against human monoamine oxidase A (hMAO-A) or human monoamine oxidase B (hMAO-B) were identified in the reviewed scientific literature. While various coumarin derivatives have been extensively studied as MAO inhibitors, specific IC50 or Ki values for this compound are not reported.

No specific preclinical data on the inhibitory activity of this compound against human carbonic anhydrase (hCA) isoforms were found in the reviewed literature. Studies on other 6-substituted coumarins have been performed, but specific inhibition constants (Ki) for this compound are not available. researchgate.net

Antileishmanial Activity

Leishmaniasis is a parasitic disease for which new, effective, and less toxic treatments are needed. Natural product scaffolds, including coumarins, are a source of lead compounds for the development of antileishmanial agents.

Despite the investigation of other coumarin derivatives, specific preclinical studies detailing the in vitro or in vivo antileishmanial activity of this compound could not be identified in the available literature.

Neuroprotective Effects

Neuroprotection refers to the preservation of neuronal structure and function, a key goal in the treatment of neurodegenerative diseases. Coumarins and their derivatives have been studied for various mechanisms that could confer neuroprotective effects. edgccjournal.orgnih.gov

Specific preclinical investigations into the neuroprotective effects of this compound, such as its activity in in vitro models of neuronal cell death or injury, have not been reported in the reviewed scientific literature.

Antiangiogenic Activity

Antiangiogenic therapy aims to inhibit the formation of new blood vessels, a critical process in tumor growth and metastasis. The potential of various synthetic and natural compounds, including the coumarin class, as antiangiogenic agents is an active area of research. nih.gov

A detailed search of scientific databases did not yield any specific preclinical studies on the antiangiogenic activity of this compound. Research findings on its effects in in vitro or in vivo models of angiogenesis are not currently available.

Immunomodulatory Effects

There is a significant lack of specific in vitro and in vivo studies investigating the immunomodulatory effects of this compound. While the broader class of coumarin derivatives has been a subject of interest for their anti-inflammatory and immunomodulatory activities, research pinpointing these effects for the 6-acetamido substituted variant is not apparent in the reviewed literature.

Generally, coumarins are recognized for their diverse pharmacological profiles, which include anti-inflammatory properties researchgate.netnih.govbenthamscience.com. These effects are often attributed to their ability to interfere with various inflammatory pathways. For instance, some coumarin derivatives have been shown to inhibit the production of pro-inflammatory mediators and affect the function of immune cells such as macrophages and lymphocytes nih.govnih.govresearchgate.net. Studies on compounds like esculetin (6,7-dihydroxycoumarin) have demonstrated immunomodulatory effects on murine macrophages and lymphocytes both in vitro and in vivo nih.gov. Similarly, coumarin and its metabolite 7-hydroxycoumarin have been shown to possess antitumor and immunomodulatory effects, enhancing macrophage activity and the release of cytokines like IL-12 in mice nih.govresearchgate.net.

However, it is crucial to emphasize that these findings relate to other coumarin derivatives and not specifically to this compound. The specific effects of the acetamido group at the 6-position on the coumarin scaffold on immune cells and inflammatory pathways have yet to be elucidated through dedicated preclinical investigations.

Corrosion Inhibition Studies

While direct studies on this compound as a corrosion inhibitor are limited, extensive research has been conducted on other isomers, particularly 3-Acetamidocoumarin (B125707), demonstrating the potential of this class of compounds in the field of materials protection. These studies provide valuable insights into the probable mechanisms through which acetamidocoumarin derivatives protect metals, such as mild steel, from corrosion, especially in acidic environments.

The effectiveness of organic corrosion inhibitors is often linked to the presence of heteroatoms (like nitrogen and oxygen), π-electrons in aromatic rings, and functional groups that can facilitate adsorption onto the metal surface cihanuniversity.edu.iqsemanticscholar.orgelectrochemsci.orgajchem-a.com. The acetamido and coumarin moieties in the molecular structure are rich in such features, making them promising candidates for corrosion inhibition.

Research on 3-Acetamidocoumarin has shown that it acts as an effective corrosion inhibitor for mild steel in hydrochloric acid solutions researchgate.net. The inhibition efficiency is dependent on the concentration of the inhibitor and the temperature researchgate.net. The primary mechanism of protection is the adsorption of the inhibitor molecules onto the mild steel surface, forming a protective film that isolates the metal from the corrosive medium researchgate.net.

Key findings from studies on acetamidocoumarin derivatives as corrosion inhibitors are summarized in the table below. It is important to note that this data pertains to the 3-acetamido isomer, as specific studies on this compound were not identified.

| Compound | Metal | Corrosive Medium | Method | Key Findings | Inhibition Efficiency (%) |

|---|---|---|---|---|---|

| 3-Acetamidocoumarin | Mild Steel | 1 M HCl | Weight Loss, SEM | Inhibition efficiency increases with inhibitor concentration and decreases with a rise in temperature. Adsorption on the metal surface forms a protective film. | Up to 91% at the highest concentration tested. researchgate.net |

While the data for 3-Acetamidocoumarin is promising, further research is necessary to specifically evaluate the corrosion inhibition potential of this compound and to understand how the position of the acetamido group influences its protective capabilities.

Structure Activity Relationship Sar Investigations

Impact of Substituent Position and Nature on Biological Efficacy

The position and chemical nature of substituents on the coumarin (B35378) ring are critical determinants of biological activity. mdpi.comresearchgate.net Studies have demonstrated that modifications at various positions, including C3, C4, C6, and C7, can significantly alter the pharmacological profile of coumarin derivatives. mdpi.comresearchgate.net

For instance, in the context of cholinesterase inhibition, a key target in Alzheimer's disease treatment, the position of substituents plays a crucial role. Research has shown that coumarins with larger substituents at the C7 position exhibit higher inhibitory effects compared to those with smaller groups at the same position. semanticscholar.org Similarly, the introduction of substituents at the C3 and C4 positions has been found to yield anti-acetylcholinesterase (AChE) activities comparable to the reference drug Donepezil. mdpi.com

The nature of the substituent is equally important. The presence of electron-donating groups (EDG) or electron-withdrawing groups (EWG) can influence the binding energy of coumarins to their target proteins. biointerfaceresearch.com For example, in some enzyme systems, the introduction of an EWG has been shown to result in better binding coupling energy. biointerfaceresearch.com Furthermore, the presence of a free hydroxyl group at positions C6, C7, or C8 has been suggested to play a predominant role in the inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com

A study on O-prenylated coumarin derivatives revealed that a prenylation substitution at the C6 position significantly enhanced their anticancer properties against HeLa cervical cancer cells. nih.gov In another study, the introduction of a 1,2,3-triazole moiety at the C-6 position of the coumarin scaffold led to selective inhibition of carbonic anhydrase (CA) isoforms IX and XIII, which are involved in tumorigenesis. nih.gov

The following table summarizes the impact of substituent position on the biological activity of various coumarin derivatives based on several research findings.

| Position of Substitution | Observed Biological Activity/Effect | Reference Compound(s) |

| C3 | Potent MAO inhibitors (with phenyl, methyl, carboxylic acid, etc.) | mdpi.com |

| C4 | Substituents at this position had the lowest binding coupling energy towards estrogen receptor α. | biointerfaceresearch.com |

| C6 | Prenylation at this position enhanced anticancer properties. | nih.gov |

| C7 | Larger substituents led to higher cholinesterase inhibitory effect. | semanticscholar.org |

| C7 | Substitutions are beneficial for MAO-B selectivity. | researchgate.net |

Role of the Acetamido Group in Modulating Biological Activity

The acetamido group (CH₃CONH-) at the C6 position of the coumarin nucleus is a key structural feature that significantly influences the biological properties of 6-acetamidocoumarin and its derivatives. This functional group can participate in various non-covalent interactions, such as hydrogen bonding, which are crucial for molecular recognition and binding to biological targets.

The nitrogen and oxygen atoms of the acetamido group can act as hydrogen bond acceptors, while the N-H group can serve as a hydrogen bond donor. These interactions can stabilize the complex between the coumarin derivative and its target enzyme or receptor, thereby enhancing its biological effect. For example, in the context of cholinesterase inhibition, the acetamido group can form hydrogen bonds with amino acid residues in the active site of the enzyme. mdpi.com

Pharmacophore Elucidation and Lead Compound Optimization

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. researchgate.netd-nb.info This approach is instrumental in the design and optimization of lead compounds. creative-biostructure.com

For coumarin derivatives, pharmacophore models have been developed to understand their interaction with various biological targets. These models typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov By mapping the pharmacophoric features of known active compounds, researchers can design new molecules with improved potency and selectivity. nih.gov

Lead optimization involves modifying the structure of a promising lead compound to enhance its desirable properties while minimizing undesirable ones. creative-biostructure.com In the context of this compound and its analogs, lead optimization strategies could involve:

Modification of the acetamido group: Altering the acyl group or replacing it with other functional groups to probe the impact on activity.

Introduction of diverse substituents: Placing various chemical moieties at different positions of the coumarin ring to explore new interactions with the target.

Scaffold hopping: Replacing the coumarin core with other heterocyclic systems while retaining the key pharmacophoric features.

Through iterative cycles of design, synthesis, and biological evaluation, guided by SAR data and pharmacophore models, it is possible to develop optimized this compound derivatives with enhanced therapeutic potential. The structural optimization of coumarin derivatives has been suggested as a viable way to develop promising lead compounds for various therapeutic applications. nih.gov

The table below presents a selection of coumarin derivatives and their reported biological activities, illustrating the process of lead compound identification.

| Compound | Biological Activity | Key Structural Features |

| 6-nitro-substituted coumarins | Potent activity against MCF-7 breast cancer cell line. | Nitro group at C6. |

| 8-acetyl-7-{3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy}-4-methylchromen-2-one | Potent hAChE inhibitor. | Acetyl group at C8, substituted propoxy chain at C7. |

| Coumarin-linked 4-anilinomethyl-1,2,3-triazoles | Selective inhibitors of carbonic anhydrases IX and XIII. | 1,2,3-triazole linked to C6. |

Mechanistic Investigations at the Molecular and Cellular Levels

Identification of Molecular Targets and Receptor Interactions

The biological activities of coumarin (B35378) derivatives, including 6-Acetamidocoumarin, are often initiated by their interaction with specific molecular targets and receptors. nih.gov Research into the broader coumarin class has identified several key proteins and receptors that serve as binding sites, leading to the modulation of their physiological functions.

One of the most well-documented targets for the coumarin class of antibiotics is the bacterial enzyme DNA gyrase . nih.gov These compounds specifically bind to the B subunit of the gyrase enzyme. nih.gov This interaction occurs within the N-terminal portion of the B protein and effectively blocks the enzyme's ATPase activity, which is essential for its function in DNA supercoiling. nih.govnih.gov The binding of coumarins can stabilize a conformation of the enzyme that has a low affinity for ATP. nih.gov Studies on fragments of the gyrase B protein confirm that the drugs bind to the 24-kDa N-terminal subdomain and that this binding is mutually exclusive with the binding of ATP analogues. nih.gov

In addition to enzymatic targets, certain coumarin derivatives have been investigated for their interaction with steroid hormone receptors. For example, 3-phenylcoumarin (B1362560) derivatives have been analyzed as steroid mimics. nih.gov One such compound was found to affect the agonist mode of estrogen receptor β (ERβ), while not impacting the antagonist mode of estrogen receptor α (ERα). nih.gov These interactions are often stabilized by hydrogen bonds with amino acid residues within the receptor's binding cavity. nih.gov

Table 1: Identified Molecular Targets for Coumarin Derivatives

| Target Class | Specific Target | Interacting Compound Class | Key Interaction Details |

|---|---|---|---|

| Enzyme | DNA Gyrase (B subunit) | Coumarin Antibiotics | Binds to N-terminal domain, inhibits ATPase activity. nih.govnih.gov |

| Nuclear Receptor | Estrogen Receptor β (ERβ) | 3-Phenylcoumarins | Acts in agonist mode. nih.gov |

Cellular Pathway Modulation (e.g., PI3K/Akt, MAPK, NF-κB signaling pathways)

The interaction of coumarins with their molecular targets can trigger cascades of intracellular signaling events, leading to the modulation of key cellular pathways. While direct studies on this compound are limited, research on closely related analogues, such as 6-methylcoumarin (B191867), provides significant insight into its probable mechanisms of action, particularly concerning inflammatory pathways like MAPK and NF-κB.

The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are central regulators of inflammation. nih.govmdpi.com Studies on 6-methylcoumarin in lipopolysaccharide (LPS)-stimulated macrophages have shown that it can significantly inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.govmdpi.com This effect is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govmdpi.com Mechanistically, 6-methylcoumarin was found to reduce the phosphorylation of the MAPK family proteins (ERK, JNK, and p38). mdpi.com

Similarly, the NF-κB signaling pathway is suppressed by 6-methylcoumarin. mdpi.com The compound inhibits the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. mdpi.com By preventing IκBα degradation, 6-methylcoumarin blocks the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, thereby preventing the transcription of pro-inflammatory genes like IL-1β, IL-6, and TNF-α. nih.govmdpi.com The PI3K/Akt pathway is another critical signaling network that controls cell survival and proliferation, and it has been shown to interact with the NF-κB pathway in other cell types. semanticscholar.orgresearchgate.net

Table 2: Modulation of Cellular Signaling Pathways by 6-Methylcoumarin

| Pathway | Key Protein Modulated | Observed Effect | Downstream Consequence |

|---|---|---|---|

| MAPK Signaling | ERK, JNK, p38 | Reduced phosphorylation. mdpi.com | Decreased expression of inflammatory enzymes (iNOS, COX-2). nih.govmdpi.com |

| NF-κB Signaling | IκBα | Inhibition of degradation. mdpi.com | Prevention of NF-κB p65 nuclear translocation. mdpi.com |

| NF-κB Signaling | NF-κB p65 | Decreased nuclear expression. mdpi.com | Reduced production of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α). nih.govmdpi.com |

Interaction with Cellular Biomolecules (e.g., DNA, specific enzymes)

As established, a primary mechanism of action for certain coumarins involves direct interaction with specific enzymes. The most prominent example is the inhibition of DNA gyrase , a type II topoisomerase crucial for bacterial DNA replication and transcription. nih.govresearchgate.net Coumarins such as novobiocin (B609625) and clorobiocin (B606725) act as potent inhibitors by targeting the ATPase activity of the GyrB subunit. nih.govnih.gov This interaction prevents the enzyme from introducing negative supercoils into the bacterial DNA, which ultimately leads to bacterial death. researchgate.net The binding affinity is significant, with dissociation constants (Kd) often measured in the sub-micromolar range. nih.gov

The interaction is highly specific, with structural studies revealing that the coumarin molecule fits into a well-defined binding pocket on the enzyme. researchgate.net The binding of coumarins and ATP to this site is mutually exclusive, suggesting a competitive mode of inhibition. nih.gov Different coumarin derivatives can exhibit varying affinities; for instance, clorobiocin has been shown to bind to gyrase with a stronger affinity than novobiocin. researchgate.net

Beyond this well-characterized interaction, the general structure of coumarins allows for potential interactions with other biomolecules, though these are less specifically defined for this compound itself.

Adsorption Mechanisms in Corrosion Inhibition

In the field of materials science, coumarin derivatives, including the closely related 3-acetamidocoumarin (B125707), have been investigated as effective corrosion inhibitors for metals like mild steel in acidic environments. researchgate.netresearchgate.net The protective mechanism is based on the adsorption of the inhibitor molecules onto the metal surface, forming a barrier that shields the metal from corrosive agents. researchgate.netnih.govmdpi.com

The adsorption process is governed by the chemical structure of the inhibitor. The presence of heteroatoms such as oxygen and nitrogen, as found in this compound, along with aromatic rings, is crucial. researchgate.netnih.gov These features allow the molecule to donate electrons to the unoccupied d-orbitals of the metal, forming coordinate covalent bonds. nih.gov

Table 3: Characteristics of Acetamidocoumarin in Corrosion Inhibition

| Parameter | Finding | Supporting Evidence |

|---|---|---|

| Inhibition Efficiency | Increases with inhibitor concentration. researchgate.netresearchgate.net | Weight loss and electrochemical measurements. |

| Effect of Temperature | Inhibition efficiency decreases with increasing temperature. researchgate.netresearchgate.net | Gravimetric studies at various temperatures. |

| Adsorption Mechanism | Primarily physical adsorption (physisorption). researchgate.netnih.govijcsi.pro | The inverse relationship between efficiency and temperature. nih.gov |

| Key Structural Features | Presence of oxygen and nitrogen atoms and aromatic rings. researchgate.netnih.gov | Theoretical studies (DFT) and molecular structure. ijcsi.pro |

| Surface Interaction | Forms a protective film on the metal surface. researchgate.netmdpi.com | Scanning Electron Microscopy (SEM) analysis. researchgate.netmdpi.com |

| Adsorption Isotherm | Follows the Langmuir isotherm model. mdpi.com | Electrochemical data fitting. |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 6-Methylcoumarin |

| 3-Acetamidocoumarin |

| 3-Phenylcoumarin |

| Nitric Oxide |

| Prostaglandin E2 |

| Novobiocin |

| Clorobiocin |

| Interleukin-1β (IL-1β) |

| Interleukin-6 (IL-6) |

Future Research Directions and Perspectives

Development of Advanced Synthetic Methodologies for 6-Acetamidocoumarin and Analogs

The synthesis of the coumarin (B35378) core is well-established through classical methods like the Pechmann, Knoevenagel, Perkin, Wittig, and Reformatsky reactions. ijpsonline.comjmchemsci.comnih.gov The Pechmann condensation, which involves the reaction of phenols with β-keto esters under acidic conditions, is a particularly common and appealing strategy. jmchemsci.comscispace.com Similarly, Knoevenagel condensation of ortho-hydroxynaphthaldehydes with compounds containing an active methylene (B1212753) group is a favored approach. jmchemsci.comnih.gov

However, the future of synthesizing this compound and its analogs lies in the development of more advanced, efficient, and environmentally friendly methodologies. Modern synthetic efforts are increasingly focused on one-pot, multi-component reactions and the use of novel catalysts to improve yields and reduce reaction times. scispace.comnih.gov

Future research will likely concentrate on:

Novel Catalytic Systems: Exploration of heterogeneous catalysts, such as zeolite H-BEA and HClO4·SiO2, and Lewis acids like ZrCl4 and TiCl4 can offer advantages like easier recovery and recyclability, aligning with the principles of green chemistry. scispace.com The use of palladium-based catalysts has also proven effective in coupling reactions to create complex benzocoumarin structures. jmchemsci.com

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate the synthesis of coumarin derivatives, such as 3-acetamido coumarins, offering a rapid and efficient alternative to conventional heating methods. nih.gov

Photocatalysis: Recent innovations include the use of photocatalysts, such as Ru(bpy)3Cl2, for the regioselective synthesis of 3-functionalized coumarins through cascade reactions. frontiersin.org This approach allows for the formation of C(sp2)−C(sp3) bonds under mild conditions. frontiersin.org

Flow Chemistry: The application of continuous flow technologies could enable safer, more scalable, and highly controlled production of coumarin derivatives, minimizing hazardous reaction conditions.

Enzymatic Synthesis: Biocatalysis presents a green and highly selective alternative for the synthesis and modification of coumarin structures, potentially enabling the creation of enantiomerically pure analogs.

These advanced methods promise to streamline the production of diverse libraries of this compound analogs, facilitating broader exploration of their structure-activity relationships.

Exploration of Novel Biological Targets and Mechanisms for Therapeutic Applications

Coumarins are known to interact with a multitude of biological targets, leading to a wide spectrum of bioactivities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer effects. unimi.itnih.govnih.gov While established applications exist, significant potential remains for discovering novel therapeutic uses for this compound and its derivatives by identifying new biological targets and elucidating their mechanisms of action.

Future explorations should focus on:

Oncology: The anti-tumor activity of coumarins is a major area of interest. ujpronline.com

Mcl-1 Inhibition: Myeloid cell leukemia-1 (Mcl-1) is an attractive anti-apoptotic target for cancer therapy. nih.gov Specific 6,7-dihydroxycoumarin derivatives have shown potent inhibitory activity against Mcl-1, suggesting that analogs of this compound could be designed to target this pathway. nih.gov

Carbonic Anhydrase (CA) Inhibition: Certain 6- and 7-substituted coumarins have been identified as effective inhibitors of tumor-associated carbonic anhydrase IX (CA IX), a validated antitumor target. nih.gov This presents a promising avenue for developing selective anticancer agents. nih.gov

Topoisomerase Inhibition: Molecular docking studies suggest that some coumarin-nucleobase hybrids have a high affinity for the Topoisomerase 1-DNA complex, indicating a potential mechanism for their antitumor activity. mdpi.com

Neurodegenerative Diseases: The multifactorial nature of diseases like Alzheimer's makes multi-target compounds particularly valuable. mdpi.com

Cholinesterase and MAO Inhibition: Coumarin derivatives have been developed as inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase (MAO) A and B, all of which are key targets in Alzheimer's disease therapy. mdpi.comnih.govresearchgate.net

BACE-1 Inhibition: The beta-secretase 1 (BACE-1) enzyme is another critical target in Alzheimer's pathology, and some coumarin hybrids have demonstrated inhibitory activity against it. mdpi.com

Infectious Diseases:

Antileishmanial Activity: In silico studies have identified coumarin analogs as potential inhibitors of trypanothione (B104310) reductase, a key enzyme in Leishmania, suggesting their potential as therapeutic agents for leishmaniasis. ujpronline.comresearchgate.net

Antiviral Activity: Coumarin derivatives have shown promise as anti-HIV agents, with some acting as inhibitors of HIV-1 reverse transcriptase. unimi.itijpsonline.com

The unique chemical structure of the coumarin scaffold allows it to bind to various targets through mechanisms like hydrogen bonding, pi-stacking, and hydrophobic interactions. unimi.itresearchgate.net Future research will benefit from target identification studies and advanced molecular modeling to understand these interactions and uncover novel therapeutic pathways.

Rational Design of New this compound Analogs for Enhanced Efficacy and Selectivity

The development of potent and selective therapeutic agents requires a deep understanding of the structure-activity relationship (SAR). researchgate.netstanford.edu Rational drug design, aided by computational tools, will be instrumental in creating new this compound analogs with optimized pharmacological profiles.

Key strategies for the rational design of future analogs include:

Targeted Substituent Modification: SAR studies have provided valuable insights into how substituents at different positions on the coumarin ring influence biological activity.

Position 4: Introducing a hydrophobic, electron-withdrawing group like a trifluoromethyl group at the C-4 position has been shown to enhance Mcl-1 inhibitory capacity. nih.gov

Positions 6 and 7: The presence of a catechol group (dihydroxy substitution) at the C-6 and C-7 positions appears crucial for Mcl-1 inhibition, as methylation of these groups leads to a significant decrease in activity. nih.gov

Position 3: Phenyl substitution at the C-3 position can significantly enhance MAO-B inhibition, whereas a 4-phenyl substitution is more effective for MAO-A inhibition. researchgate.net

Molecular Hybridization: Combining the this compound scaffold with other pharmacophores is a powerful strategy for developing multi-target ligands or enhancing activity against a single target. Examples include creating hybrids with chalcones, triazoles, or nucleobases to target enzymes involved in cancer or neurodegenerative diseases. nih.govmdpi.comnih.gov

Computational and In Silico Modeling: Molecular docking has proven to be a valuable and cost-effective tool for predicting the binding affinity and interaction patterns of coumarin analogs with their target proteins, such as trypanothione reductase and cholinesterases. ujpronline.comnih.govresearchgate.net 3D-QSAR (Quantitative Structure-Activity Relationship) analysis can further provide insights into the relationship between the steric-electrostatic properties of coumarins and their inhibitory effects, guiding the design of more potent inhibitors. nih.gov

By systematically modifying the this compound structure based on SAR data and computational predictions, researchers can rationally design novel analogs with improved potency, enhanced selectivity for specific biological targets, and better pharmacokinetic properties.

Data Tables

Table 1: Examples of Biologically Active Coumarin Derivatives and Their Targets

| Compound/Derivative Class | Biological Target(s) | Therapeutic Area | Reference |

|---|---|---|---|

| 4-Trifluoromethyl-6,7-dihydroxycoumarin | Mcl-1 | Oncology | nih.gov |

| 6- and 7-substituted Carboxamides | Carbonic Anhydrase IX, Lipoxygenase | Oncology | nih.gov |

| Coumarin-Chalcone Hybrids | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Neurodegenerative Disease | nih.gov |

| 7-substituted-8-acetylcoumarin/triazole hybrid | AChE, BChE, BACE-1 | Neurodegenerative Disease | mdpi.com |

| 3-Phenylcoumarins | Monoamine Oxidase B (MAO-B) | Neurodegenerative Disease | researchgate.net |

| Various Coumarin Analogs | Trypanothione reductase | Infectious Disease (Leishmaniasis) | ujpronline.comresearchgate.net |

Q & A

Basic: What are the established synthetic pathways for 6-Acetamidocoumarin derivatives, and how can their purity and yield be optimized?

Methodological Answer:

this compound derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example, 6-amino-4-methylfurocoumarin-9-one can be acetylated using acetic anhydride in pyridine, yielding 6-acetamido derivatives with ~80% efficiency after recrystallization . To optimize purity, solvent selection (e.g., chloroform vs. acetic anhydride) and reaction time must be calibrated using thin-layer chromatography (TLC) or HPLC to monitor intermediates. Yield improvements often require inert atmospheres (e.g., nitrogen) to prevent oxidation byproducts .

Basic: Which analytical techniques are most reliable for characterizing this compound’s structural and electronic properties?

Methodological Answer:

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and hydrogen bonding patterns, particularly in the acetamido and coumarin moieties . Mass spectrometry (MS) validates molecular weight, while UV-Vis spectroscopy identifies π→π* transitions in the coumarin core, which are pH-sensitive due to the acetamido group’s electron-withdrawing effects . For crystallographic data, X-ray diffraction (XRD) is recommended, though single-crystal growth may require slow evaporation in polar aprotic solvents like DMF .

Advanced: How can computational methods resolve contradictions in reported reaction mechanisms for this compound derivatization?

Methodological Answer:

Conflicting mechanistic proposals (e.g., electrophilic vs. nucleophilic pathways) can be addressed using density functional theory (DFT) calculations. Key steps include:

- Modeling transition states to compare activation energies of competing pathways.

- Simulating solvent effects (e.g., polarizable continuum models) to assess solvolysis rates.

- Validating computational results against experimental kinetic data (e.g., Arrhenius plots) .

For reproducibility, software like Gaussian or ORCA should specify basis sets (e.g., B3LYP/6-31G*) and convergence criteria .

Advanced: What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in biological systems?

Methodological Answer:

SAR studies require a multi-disciplinary approach:

- Synthetic diversification : Introduce substituents at positions 4 and 9 to modulate lipophilicity (logP) and hydrogen-bonding capacity .

- In vitro assays : Use enzyme inhibition assays (e.g., cytochrome P450) with controls for nonspecific binding.

- QSAR modeling : Apply partial least squares (PLS) regression to correlate electronic descriptors (e.g., Hammett constants) with bioactivity .

Ensure data reproducibility by adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata annotation .

Advanced: How should researchers design experiments to address inconsistencies in reported photophysical properties of this compound?

Methodological Answer:

Contradictory fluorescence quantum yields or Stokes shifts often arise from solvent polarity or impurity variations. Mitigation strategies include:

- Standardized protocols : Use anhydrous solvents (verified by Karl Fischer titration) and degas samples to prevent quenching .

- Control experiments : Compare commercial vs. in-house synthesized compounds to rule out batch-specific impurities.

- Advanced spectroscopy : Time-resolved fluorescence spectroscopy can distinguish intrinsic emission from excimer formation .

Statistical validation (e.g., ANOVA) of triplicate measurements is mandatory to confirm significance (p < 0.05) .

Basic: What are the best practices for documenting and replicating synthetic procedures for this compound derivatives?

Methodological Answer:

Adopt the "Materials and Methods" framework from Reviews in Analytical Chemistry:

- Reagent specifications : Report purity grades (e.g., ≥99% by HPLC) and suppliers.

- Step-by-step protocols : Include exact temperatures (±0.5°C), stirring rates (RPM), and inert gas flow rates .

- Data transparency : Share raw NMR/MS spectra and crystallographic CIF files as supplementary materials .

Use version-controlled electronic lab notebooks (ELNs) to track modifications and enable replication .

Advanced: How can researchers integrate this compound into multi-step cascades while minimizing side reactions?

Methodological Answer:

To prevent undesired acetamido hydrolysis or ring-opening:

- Protecting groups : Temporarily mask reactive sites (e.g., silyl ethers for hydroxyl groups) during cross-coupling steps .

- Catalyst screening : Test Pd(II)/ligand systems (e.g., XPhos) for Suzuki-Miyaura couplings under mild conditions (40–60°C).

- In situ monitoring : Use ReactIR or flow NMR to detect intermediates and adjust reaction parameters dynamically .

Statistical design of experiments (DoE) optimizes variables like catalyst loading and solvent ratios .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.